molecular formula C7H6N4O2 B2460860 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde CAS No. 1550895-14-1

2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde

Cat. No.: B2460860
CAS No.: 1550895-14-1
M. Wt: 178.151
InChI Key: SNPZVJBTHJYLLB-UHFFFAOYSA-N
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Description

2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and additive-free, making it an eco-friendly approach. The reaction proceeds through a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . The optimal reaction conditions involve using the reactants in dry toluene at 140°C under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches and ensuring the process is cost-effective and environmentally sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid.

    Reduction: 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde involves its interaction with specific molecular targets. For example, as a JAK1 and JAK2 inhibitor, it binds to the ATP-binding site of these kinases, preventing their activation and subsequent signaling pathways . This inhibition can lead to reduced inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is unique due to the presence of the methoxy group and the aldehyde functional group, which confer specific chemical reactivity and biological activity. Its ability to inhibit multiple enzymes and receptors makes it a versatile compound in medicinal chemistry research.

Properties

IUPAC Name

2-methoxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O2/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZVJBTHJYLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN2C=C(C=NC2=N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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